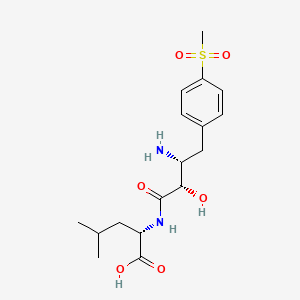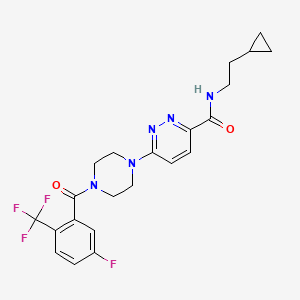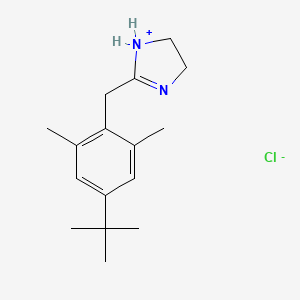
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine is a complex organic compound with a molecular formula of C17H26N2O6S This compound is characterized by the presence of an amino group, a hydroxy group, and a methylsulfonylphenyl group attached to a leucine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylsulfonylphenylacetic acid with a suitable amine to form an amide intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid.
Amination: The hydroxylated intermediate undergoes amination to introduce the amino group.
Coupling with Leucine: Finally, the modified intermediate is coupled with leucine under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)valine
- N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)isoleucine
Uniqueness
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine is unique due to its specific combination of functional groups and its leucine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
125483-62-7 |
|---|---|
Fórmula molecular |
C17H26N2O6S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[[3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H26N2O6S/c1-10(2)8-14(17(22)23)19-16(21)15(20)13(18)9-11-4-6-12(7-5-11)26(3,24)25/h4-7,10,13-15,20H,8-9,18H2,1-3H3,(H,19,21)(H,22,23) |
Clave InChI |
FUAANNLYEGVRHF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine Z 1796 Z-1796 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















